![molecular formula C23H50N2O2 B14612257 2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol CAS No. 58293-44-0](/img/structure/B14612257.png)
2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol is a complex organic compound that belongs to the class of amino alcohols This compound features a unique structure with two octyl groups and two hydroxyethyl groups attached to a central propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol typically involves the reaction of octylamine with 3-chloropropanol, followed by the addition of 2-hydroxyethylamine. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
Step 1: Octylamine reacts with 3-chloropropanol in the presence of a base to form 3-(octylamino)propanol.
Step 2: The intermediate 3-(octylamino)propanol is then reacted with 2-hydroxyethylamine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cell signaling and membrane interactions.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, the amino groups can form hydrogen bonds with proteins, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[3-[Bis(2-hydroxyethyl)amino]propyl-octadecylamino]ethanol
- 3-[Bis(2-hydroxyethyl)amino]propyl-triethoxysilane
Uniqueness
2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol is unique due to its specific combination of octyl and hydroxyethyl groups, which confer distinct physicochemical properties. This compound’s structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
58293-44-0 |
|---|---|
Formule moléculaire |
C23H50N2O2 |
Poids moléculaire |
386.7 g/mol |
Nom IUPAC |
2-[3-[2-hydroxyethyl(octyl)amino]propyl-octylamino]ethanol |
InChI |
InChI=1S/C23H50N2O2/c1-3-5-7-9-11-13-16-24(20-22-26)18-15-19-25(21-23-27)17-14-12-10-8-6-4-2/h26-27H,3-23H2,1-2H3 |
Clé InChI |
VJWNKZBMXNLXCY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(CCCN(CCCCCCCC)CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


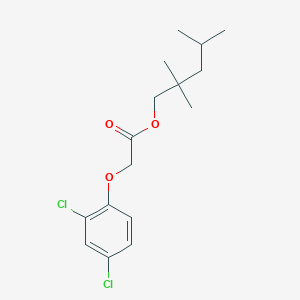
![N4-[5-(4-chlorophenoxy)-6-methoxy-8-quinolyl]pentane-1,4-diamine](/img/structure/B14612200.png)
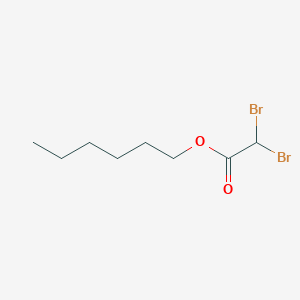
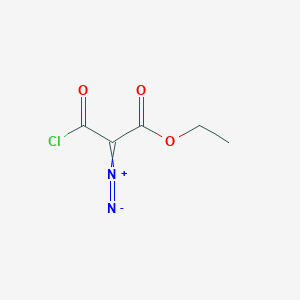
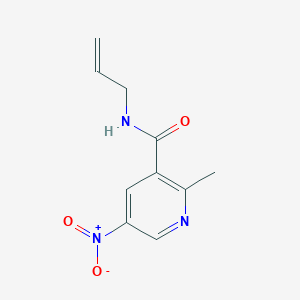
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea](/img/structure/B14612229.png)
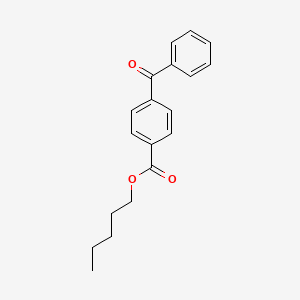

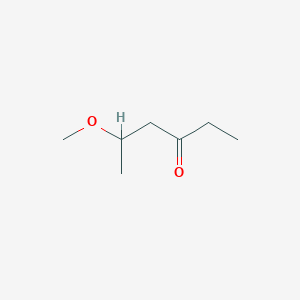

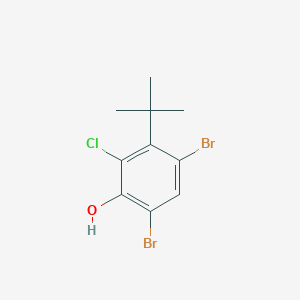

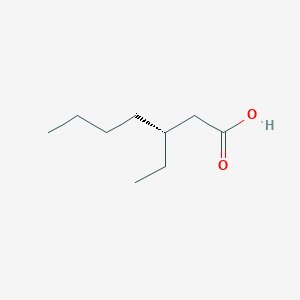
![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)
